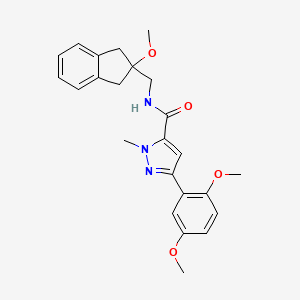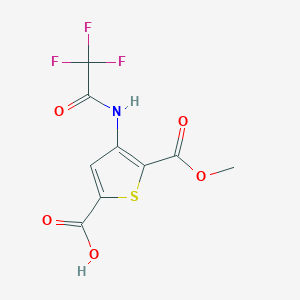
2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including one-pot reactions and the use of direct methods for crystal structure analysis. For instance, a study by Ünaleroğlu, Temelli, and Hökelek (2002) describes a facile one-pot reaction involving N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride to synthesize a novel compound with confirmed structure by 1H NMR, MS, FTIR techniques, and X-ray crystallography (Ünaleroğlu, Temelli, & Hökelek, 2002). This approach highlights the complexity and precision required in synthesizing chlorophenyl and imidazolidinyl derivatives.
Molecular Structure Analysis
Crystal and molecular structures of compounds within this chemical family have been extensively studied. For example, Şahin et al. (2014) utilized single-crystal X-ray diffraction and compared molecular geometries using Density Functional Theory (DFT) to analyze the structures of related compounds (Şahin, Septioğlu, Calis, & Işık, 2014). These analyses are crucial for understanding the spatial arrangement of atoms within the molecule and their electronic interactions.
Chemical Reactions and Properties
The reactivity and interaction of compounds in this category with various reagents are significant for their application in synthesis and potential pharmaceutical applications. For instance, Reznikov et al. (2004) discussed several approaches to synthesizing derivatives and explored their reactivity with electrophiles, showcasing the diverse chemical behavior these compounds exhibit (Reznikov et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular structure. Studies like that of Xu et al. (2005), which detailed the crystal structure of a related compound, help elucidate these properties and their implications on solubility and stability (Xu, Yu, Yin, Zhou, & Yang, 2005).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability, are closely tied to the compound's structure. The study of these properties is essential for understanding potential reactions and applications. For example, the work by Fortin et al. (2011) on substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides provides insights into the antiproliferative activities and chemical interactions of these compounds (Fortin et al., 2011).
科学的研究の応用
Antibacterial and Antifungal Applications
- 2,4-Dichlorophenyl compounds have shown significant antibacterial and antifungal properties. For instance, 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one and its derivatives have been identified as potent antibacterial agents, particularly against anaerobic bacteria (Dickens et al., 1991). Similarly, certain derivatives have been synthesized and evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans (Mistry & Desai, 2006).
Applications in Drug Synthesis
- The derivatives of 2,4-Dichlorophenyl compounds are instrumental in the synthesis of various pharmaceuticals. For example, (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of the antifungal agent Miconazole, can be produced through biotransformation using a specific strain of Acinetobacter sp. (Miao et al., 2019). Moreover, the synthesis of other antifungal agents, like those derived from (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, demonstrates the versatility of 2,4-Dichlorophenyl compounds in medicinal chemistry (Raga et al., 1992).
Applications in Chemical Synthesis and Analysis
- 2,4-Dichlorophenyl derivatives have been used in the synthesis of other chemical compounds. For instance, protic hydroxylic ionic liquids with two types of nitrogenous centers have been synthesized using derivatives of 2,4-Dichlorophenyl compounds (Shevchenko et al., 2017). Additionally, these compounds have been employed in computational studies to understand chemical reactions, such as the nucleophilic substitution reactions of N-2-Haloethyl derivatives (Kolyamshin et al., 2021).
Environmental Applications
- Research on 2,4-Dichlorophenyl compounds also extends to environmental applications. For example, studies on the oxidative thermal degradation of 2-chlorophenol, a related compound, have provided insights into the mechanisms of dioxin formation, which is crucial for environmental pollution control (Evans & Dellinger, 2005).
特性
IUPAC Name |
(2,4-dichlorophenyl) 2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O5S/c20-14-7-9-17(15(21)12-14)28-29(26,27)11-10-23-18(24)16(22-19(23)25)8-6-13-4-2-1-3-5-13/h1-5,7,9,12,16H,6,8,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNJHMYVSIWPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)


![3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2492593.png)
![N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2492594.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)
![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2492598.png)
![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)
![methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B2492600.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)
![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2492603.png)

![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)